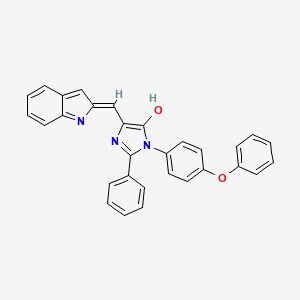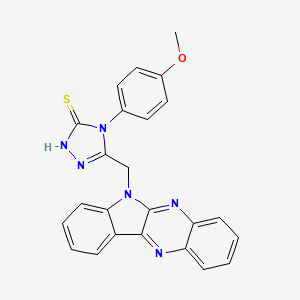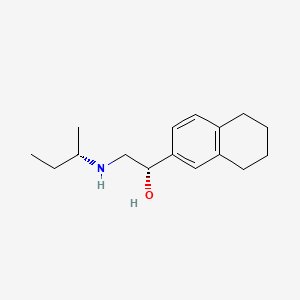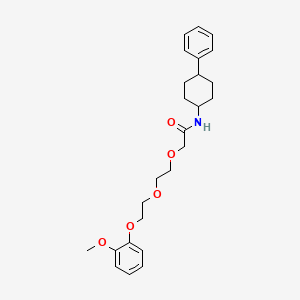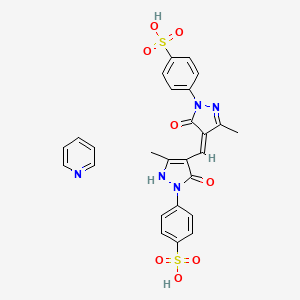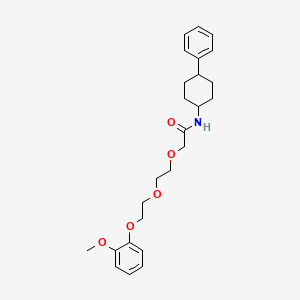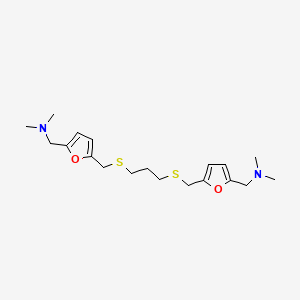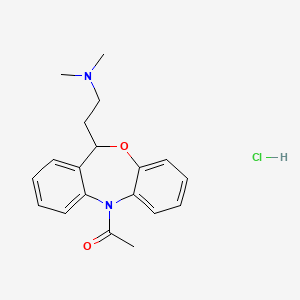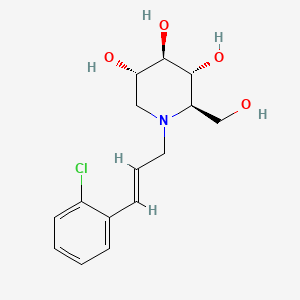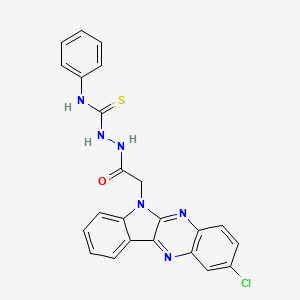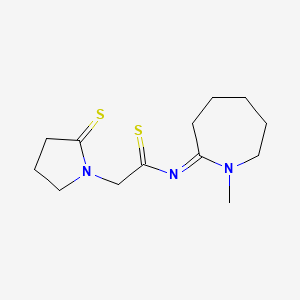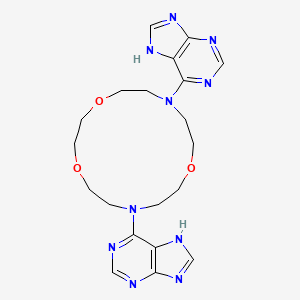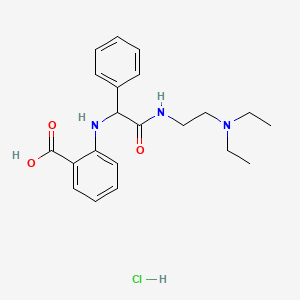
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is a complex organic compound with a molecular formula of C21H27N3O3.ClH and a molecular weight of 405.97 g/mol . This compound is known for its unique chemical structure, which includes both aromatic and amide functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride typically involves multiple steps. One common method includes the reaction of anthranilic acid with benzyl chloride to form N-benzylanthranilic acid . This intermediate is then reacted with diethylaminoethyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine and aromatic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(alpha-((2-(Diethylamino)ethyl)carbamoyl)benzyl)anthranilic acid monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.
Propriétés
Numéro CAS |
83850-82-2 |
|---|---|
Formule moléculaire |
C21H28ClN3O3 |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
2-[[2-[2-(diethylamino)ethylamino]-2-oxo-1-phenylethyl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-3-24(4-2)15-14-22-20(25)19(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)21(26)27;/h5-13,19,23H,3-4,14-15H2,1-2H3,(H,22,25)(H,26,27);1H |
Clé InChI |
XLXMIXXROKJOBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


